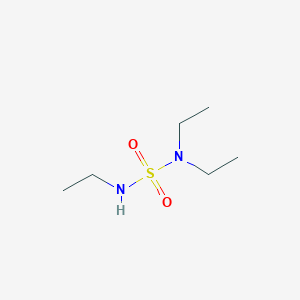
Diethyl(ethylsulfamoyl)amine
描述
Diethyl(ethylsulfamoyl)amine, also known as DEESA, is a sulfonamide compound . It has a molecular weight of 180.27 and is a liquid in physical form . It has drawn interest due to its applications in scientific research.
Synthesis Analysis
Amines with two carbon atoms in the organic chain, such as ethylamine (EA), diethylamine (DEA), and triethylamine (TEA), have been used as precipitant agents to obtain a hydrotalcite-like compound . The effect on the crystal and particle sizes was studied .Molecular Structure Analysis
The IUPAC name for Diethyl(ethylsulfamoyl)amine is N,N,N’-triethylsulfamide . The Inchi Code is 1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3 .Chemical Reactions Analysis
As a secondary amine, Diethyl(ethylsulfamoyl)amine has been extensively deployed in chemical synthesis . Its reactions illustrate the pattern seen for many other dialkylamines .Physical And Chemical Properties Analysis
Diethyl(ethylsulfamoyl)amine is a liquid in physical form .科学研究应用
Catalysis and Synthesis
Diethylzinc, a related compound, demonstrates efficiency as a chemoselective catalyst in the reduction of tertiary amides to amines under mild conditions, showing the relevance of related chemistry in catalytic processes. This process involves using cost-effective polymeric silane as the hydride source, highlighting the potential for scalable and environmentally benign synthesis methods (Kovalenko et al., 2015).
Environmental Impact Assessment
Research on amines, including diethyl(ethylsulfamoyl)amine analogs, assesses the environmental impact of emissions from CO2 capture plants. This study, focusing on the emissions of monoethanolamine (MEA) and diethylamine (DEYA), indicates potential environmental concerns, such as toxicity to aquatic organisms and the formation of harmful by-products like nitrosamines and nitramines (Karl et al., 2011).
Electrochemical Studies
The electrochemical oxidation of primary amines in ionic liquid media has been explored, providing insights into surface modifications of electrodes. This research underlines the utility of amines in modifying electrode surfaces for potential applications in electrochemical sensors and devices (Ghilane et al., 2010).
Energy Storage Materials
Innovative uses of amines in the synthesis of microencapsulated phase change materials for heat energy storage and thermal regulation have been reported. This application demonstrates the versatility of amines in creating materials with enhanced phase change properties, encapsulation efficiency, and anti-osmosis properties, crucial for thermal energy storage solutions (Zhang & Wang, 2009).
Polymer and Material Science
The interaction of chiral amines with polymers has been studied for inducing helical conformations in poly(phenylacetylene)s, demonstrating the potential for creating materials with specific optical properties. Such materials could have applications in the development of novel optical devices or sensors (Onouchi et al., 2004).
Analytical Chemistry Applications
A fast and reliable method for the simultaneous determination of amino acids, biogenic amines, and ammonium ions in cheese using diethyl ethoxymethylenemalonate as a derivatising agent has been developed. This methodology underscores the importance of amines in enhancing analytical techniques for food quality and safety assessment (Redruello et al., 2013).
安全和危害
属性
IUPAC Name |
(diethylsulfamoylamino)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGBCVVJGMDIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl(ethylsulfamoyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)

![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)


![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)